N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide
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Description
Scientific Research Applications
Structure-Activity Relationships
- Cannabinoid Receptor Antagonists: Research has shown that certain pyrazole derivatives, including compounds similar to N-Methyl-6-pyrazol-1-ylpyridine-2-carboxamide, are potent antagonists for the brain cannabinoid receptor (CB1). These compounds are useful in characterizing cannabinoid receptor binding sites and could potentially antagonize harmful effects of cannabinoids (Lan et al., 1999).
Biochemical Synthesis and Reactivity
- Functionalization Reactions: Studies have investigated the reactivity of pyrazole carboxylic acids and acid chlorides with other compounds, leading to the synthesis of various pyrazole derivatives. These reactions aid in understanding the chemical properties and potential applications of compounds related to this compound (Yıldırım et al., 2005).
Biological and Pharmacological Activities
- Antifungal Activity: this compound derivatives have shown moderate antifungal activities against various phytopathogenic fungi, indicating their potential use in agriculture and pharmaceuticals (Wu et al., 2012).
- Luminescence Properties: Pyrazole derivatives have been utilized in synthesizing novel luminescent compounds. Such compounds have applications in biological sensing and imaging due to their strong luminescence properties (Tang et al., 2011).
Molecular Interaction and Binding Studies
- Cannabinoid Receptor Binding: Research on molecular interaction with the CB1 cannabinoid receptor indicates that pyrazole derivatives, including those structurally similar to this compound, play a significant role in binding interactions. This knowledge is crucial for drug design targeting cannabinoid receptors (Shim et al., 2002).
Coordination Chemistry and Ligand Design
- Lanthanide Complexes for Sensing: Compounds similar to this compound have been used as ligands in creating luminescent lanthanide compounds. These complexes are significant in biological sensing and exhibit unique thermal and photochemical properties (Halcrow, 2005).
Anticancer and Anti-Inflammatory Applications
- Novel Antitubercular Agents: Derivatives of this compound have been synthesized and evaluated as potential antitubercular agents, showing promise against various drug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
properties
IUPAC Name |
N-methyl-6-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-11-10(15)8-4-2-5-9(13-8)14-7-3-6-12-14/h2-7H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIDHGOMRWPIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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